molecular formula C21H21N3 B3832879 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine

2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine

Cat. No. B3832879
M. Wt: 315.4 g/mol
InChI Key: GRRWKMQONOTBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine, also known as SP-1, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of two or more rings that are fused together. SP-1 has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine involves the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has been shown to inhibit the Akt/mTOR pathway, which is implicated in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. By inhibiting these pathways, 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine induces apoptosis in cancer cells and reduces inflammation in various disease states.
Biochemical and Physiological Effects:
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine also inhibits the proliferation and migration of cancer cells, which are important processes in tumor growth and metastasis. It has been shown to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine is its high selectivity for cancer cells. This makes it a potential candidate for cancer therapy with minimal toxicity to normal cells. 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine also has a unique spirocyclic structure, which makes it a potential scaffold for the development of new chemical compounds with improved activity and selectivity.
One of the limitations of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine is its low solubility in water, which makes it difficult to administer in vivo. This limits its potential use in animal studies and clinical trials. Additionally, the synthesis of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine is complex and requires multiple steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine. One potential direction is the development of new analogs of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine with improved activity and selectivity. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, the in vivo efficacy and toxicity of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine need to be evaluated in animal studies to determine its potential use in clinical trials. Overall, the study of 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has the potential to lead to the development of new cancer therapies and treatments for various disease states.

Scientific Research Applications

2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine works by inducing apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has also been studied for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine has also been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-phenylspiro[5H-benzo[g]indazole-4,1'-cyclopentane]-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c22-20-18-19(23-24(20)16-9-2-1-3-10-16)17-11-5-4-8-15(17)14-21(18)12-6-7-13-21/h1-5,8-11H,6-7,12-14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRWKMQONOTBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=NN(C(=C24)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine
Reactant of Route 2
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine
Reactant of Route 3
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine
Reactant of Route 4
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine
Reactant of Route 5
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine
Reactant of Route 6
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine

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